molecular formula C36H70 B14428740 Hexatriaconta-9,19-diene CAS No. 82122-70-1

Hexatriaconta-9,19-diene

Cat. No.: B14428740
CAS No.: 82122-70-1
M. Wt: 502.9 g/mol
InChI Key: JVAOWSGWOFQZCO-UHFFFAOYSA-N
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Description

Hexatriaconta-9,19-diene (C₃₆H₆₈) is a long-chain alkene with two double bonds located at positions 9 and 17. These compounds are critical intermediates in the synthesis of bioactive molecules like momilactones, which exhibit roles in plant defense mechanisms .

The synthetic challenges for such compounds often revolve around establishing precise stereochemistry, particularly the 9,10-syn configuration in pimarane-type skeletons. For example, (±)-9β-H-pimara-7,19-diene serves as a precursor to momilactone A, a rice phytoalexin with allelopathic properties .

Properties

CAS No.

82122-70-1

Molecular Formula

C36H70

Molecular Weight

502.9 g/mol

IUPAC Name

hexatriaconta-9,19-diene

InChI

InChI=1S/C36H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,34,36H,3-16,18,20-33,35H2,1-2H3

InChI Key

JVAOWSGWOFQZCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexatriaconta-9,19-diene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of organohalides . These methods involve the elimination of water or hydrogen halide from the precursor molecules, respectively. The reaction conditions typically require the presence of a strong acid or base to facilitate the elimination process.

Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of long-chain hydrocarbons or the polymerization of smaller diene units. These processes are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexatriaconta-9,19-diene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form the corresponding alkane, hexatriacontane.

    Substitution: The compound can undergo electrophilic addition reactions, where the double bonds react with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: in the presence of a like palladium or platinum.

    Substitution: or under mild conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of hexatriacontane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Hexatriaconta-9,19-diene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexatriaconta-9,19-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further reactions. The pathways involved include:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Key Features Synthetic Route Yield Stereochemical Outcome Key Challenges References
(±)-9β-H-pimara-7,19-diene Diterpene (C₂₀H₃₂); 7,19-diene; 9β-H configuration Diels-Alder, Wolff–Kishner reduction 28% 9,10-syn configuration achieved Protecting group management
(−)-9β-H-pimara-7,15-diene Diterpene (C₂₀H₃₂); 7,15-diene; 9β-H configuration Catechol borane reduction ~30% 9,10-syn configuration achieved Avoiding 9,10-trans byproducts
(±)-3β-hydroxy-9β-pimara-7,15-diene Hydroxylated derivative; 7,15-diene Michael addition, lithium-ammonia reduction Low Undesired 9,10-trans products Poor stereoselectivity
Fusidane triterpenes Chair-boat-chair ABC ring system Inter/intramolecular Michael reactions Varies Complex ring system achieved Regiochemical control

Key Research Findings

  • Stereochemical Control : The 9,10-syn configuration is pivotal for bioactivity in pimarane-derived compounds. Methods like catechol borane reduction (Coates, 1992) outperform traditional alkylation in avoiding undesired isomers .
  • Yield Optimization : Multi-step syntheses (e.g., Jansen’s 28% yield) remain suboptimal compared to streamlined approaches for related compounds.
  • Functionalization Challenges : Hydroxylation (e.g., 3β-hydroxy derivatives) introduces additional stereochemical complications, often leading to low yields .

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